Cas no 51454-47-8 (4-Pyridinecarbonitrile, 3-bromo-2-methyl-)

4-Pyridinecarbonitrile, 3-bromo-2-methyl- 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-methylisonicotinonitrile
- 4-Pyridinecarbonitrile, 3-bromo-2-methyl-
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- MDL: MFCD28666249
- インチ: 1S/C7H5BrN2/c1-5-7(8)6(4-9)2-3-10-5/h2-3H,1H3
- InChIKey: OSRDIBSOHAPXJP-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=CN=C1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 160
- トポロジー分子極性表面積: 36.7
- XLogP3: 1.7
4-Pyridinecarbonitrile, 3-bromo-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1097914-1G |
3-bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 97% | 1g |
$1860 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380860-1g |
3-Bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 98% | 1g |
¥69014.00 | 2024-05-10 | |
eNovation Chemicals LLC | Y1097914-250mg |
3-bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 97% | 250mg |
$745 | 2024-07-21 | |
eNovation Chemicals LLC | Y1097914-500mg |
3-bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 97% | 500mg |
$1240 | 2024-07-21 | |
eNovation Chemicals LLC | Y1097914-500mg |
3-bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 97% | 500mg |
$1240 | 2025-02-28 | |
eNovation Chemicals LLC | Y1097914-250mg |
3-bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 97% | 250mg |
$745 | 2025-02-20 | |
eNovation Chemicals LLC | Y1097914-100mg |
3-bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 97% | 100mg |
$555 | 2025-02-20 | |
eNovation Chemicals LLC | Y1097914-1g |
3-bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 97% | 1g |
$1860 | 2025-02-20 | |
Alichem | A029013686-1g |
3-Bromo-2-methylisonicotinonitrile |
51454-47-8 | 95% | 1g |
$3155.55 | 2023-09-01 | |
eNovation Chemicals LLC | Y1097914-100mg |
3-bromo-2-methyl-pyridine-4-carbonitrile |
51454-47-8 | 97% | 100mg |
$555 | 2024-07-21 |
4-Pyridinecarbonitrile, 3-bromo-2-methyl- 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
4-Pyridinecarbonitrile, 3-bromo-2-methyl-に関する追加情報
Comprehensive Guide to 4-Pyridinecarbonitrile, 3-bromo-2-methyl- (CAS No. 51454-47-8)
4-Pyridinecarbonitrile, 3-bromo-2-methyl- (CAS No. 51454-47-8) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine ring substituted with a cyano group, a bromine atom, and a methyl group, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and material science.
The molecular formula of 3-bromo-2-methyl-4-pyridinecarbonitrile is C7H5BrN2, with a molecular weight of 197.03 g/mol. Its unique structure allows for diverse chemical modifications, making it a versatile building block for synthesizing more complex molecules. The presence of the bromine atom offers excellent reactivity for cross-coupling reactions, while the cyano group can be further functionalized into carboxylic acids, amides, or other derivatives.
In recent years, the demand for 4-Pyridinecarbonitrile derivatives has surged due to their role in developing novel therapeutics. For instance, pyridine-based compounds are frequently explored as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The 3-bromo-2-methyl- substitution pattern in this compound enhances its binding affinity to biological targets, making it a promising candidate for medicinal chemistry applications.
Another growing area of interest is the use of 51454-47-8 in materials science. Researchers are investigating its potential in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. The electron-withdrawing nature of the cyano group and the steric effects of the methyl group contribute to tuning the electronic properties of these materials.
From a synthetic perspective, 3-bromo-2-methyl-4-pyridinecarbonitrile can be prepared through halogenation and cyanation reactions of pyridine derivatives. Advanced techniques like palladium-catalyzed cross-coupling reactions are often employed to further modify this compound. Its stability under various reaction conditions makes it a reliable intermediate for multi-step syntheses.
The global market for pyridinecarbonitrile compounds is expanding, driven by increasing R&D investments in pharmaceuticals and specialty chemicals. Companies specializing in fine chemicals and custom synthesis frequently list CAS 51454-47-8 in their catalogs, catering to academic and industrial researchers. Pricing and availability may vary depending on purity levels and supplier capabilities.
Handling 4-Pyridinecarbonitrile, 3-bromo-2-methyl- requires standard laboratory safety precautions. While not classified as highly hazardous, proper ventilation, personal protective equipment (PPE), and chemical compatibility checks are recommended during use. Storage should be in a cool, dry place, away from incompatible substances.
Environmental considerations for 51454-47-8 include proper waste disposal methods to prevent ecosystem contamination. Many research institutions follow green chemistry principles when working with such compounds, minimizing solvent use and exploring catalytic processes to reduce environmental impact.
Future research directions for 3-bromo-2-methyl-4-pyridinecarbonitrile may focus on developing more sustainable synthetic routes and exploring its biological activities further. With the growing emphasis on targeted therapies in medicine, this compound's structural features make it particularly interesting for developing selective enzyme inhibitors.
For researchers seeking alternatives or related compounds, other pyridine derivatives with similar substitution patterns might offer comparable reactivity. However, the specific combination of bromo, methyl, and cyano groups in CAS 51454-47-8 provides unique synthetic opportunities that are difficult to replicate with other structures.
In analytical applications, 4-Pyridinecarbonitrile, 3-bromo-2-methyl- can be characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods help verify purity and identity, crucial for research reproducibility. Many suppliers provide analytical certificates with their products to ensure quality standards.
The patent landscape reveals several applications of pyridinecarbonitrile compounds in various technologies, particularly in pharmaceutical formulations. While 51454-47-8 itself may not be patented, derivatives and specific uses of this compound might be protected intellectual property in certain jurisdictions.
Academic interest in 3-bromo-2-methyl-4-pyridinecarbonitrile continues to grow, with numerous publications referencing its synthesis and applications. Recent studies have explored its use in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry, expanding its utility beyond traditional organic synthesis.
For those considering commercial-scale production of 4-Pyridinecarbonitrile, 3-bromo-2-methyl-, process optimization and cost-effective raw material sourcing become critical factors. Continuous flow chemistry approaches are being investigated to improve yield and reduce production costs for such specialty chemicals.
In summary, CAS 51454-47-8 represents an important building block in modern chemical research with diverse applications across multiple disciplines. Its unique structural features and reactivity profile ensure continued interest from both academic and industrial researchers working on cutting-edge scientific developments.
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